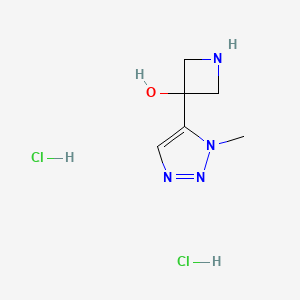
(Phenylcarbamoyl)spiropentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Phenylcarbamoyl)spiropentane is a unique organic compound characterized by a spiropentane core with a phenylcarbamoyl group attached. Spiropentane itself is a highly strained, spiro-connected cycloalkane, known for its triangular structure and significant ring strain. The addition of a phenylcarbamoyl group introduces further complexity and potential reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing spiropentane involves the reaction of 1,3-dibromopropane with zinc metal to form cyclopropane, which is then further reacted to form spiropentane . The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate.
Industrial Production Methods: Industrial production of (Phenylcarbamoyl)spiropentane would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential.
化学反应分析
Types of Reactions: (Phenylcarbamoyl)spiropentane can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the phenylcarbamoyl group to an amine.
Substitution: The spiropentane core can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated spiropentane derivatives.
科学研究应用
(Phenylcarbamoyl)spiropentane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and spiro compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor for more complex organic molecules.
作用机制
The mechanism of action of (Phenylcarbamoyl)spiropentane involves its interaction with molecular targets through its phenylcarbamoyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The strained spiropentane core can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways.
相似化合物的比较
Spiropentane: The parent compound, known for its high ring strain and unique reactivity.
Phenylcarbamoyl derivatives: Compounds with similar functional groups but different core structures, such as phenylcarbamoylcyclopropane.
Uniqueness: (Phenylcarbamoyl)spiropentane is unique due to the combination of a highly strained spiropentane core and a reactive phenylcarbamoyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-phenylspiro[2.2]pentane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11(10-8-12(10)6-7-12)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYLYMVRIDTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)

![5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2620171.png)
![3-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B2620173.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)
![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2620181.png)



![3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2620185.png)
![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)

